
2-(3-Aminophenyl)phenol
Vue d'ensemble
Description
“2-(3-Aminophenyl)phenol” is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.23 . It is also known as 3’-amino [1,1’-biphenyl]-2-ol .
Synthesis Analysis
A new Schiff base ligand (E)-2-(((3 aminophenyl) imino)methyl)phenol (HL) has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio . The structure of the ligand was characterized using different spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “2-(3-Aminophenyl)phenol” is complex and involves interactions with various compounds. Phenolic compounds are known to interact with proteins, altering their structure and properties . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .
Chemical Reactions Analysis
The ligand and the complexes were evaluated for their antibacterial and antifungal activity against gram-positive bacteria, gram-negative bacteria, and fungi . The compounds showed effective antifungal and antibacterial activities against different microorganisms . Yb (III) complex showed the highest biological activity against most tested bacteria .
Applications De Recherche Scientifique
Concerted Proton-Coupled Electron Transfer : The study by Rhile and Mayer (2004) demonstrates the oxidation of a hydrogen-bonded phenol, specifically focusing on proton-coupled electron transfer. This has implications for understanding electron transfer mechanisms in phenolic compounds like 2-(3-Aminophenyl)phenol Rhile & Mayer, 2004.
Catalytic Activity and Metal Complexes : Pattanayak et al. (2015) synthesized ruthenium and palladium complexes using amino-azo-phenol ligands, which include derivatives of 2-(3-Aminophenyl)phenol. These complexes exhibited catalytic activities in various reactions, demonstrating the compound's utility in catalysis Pattanayak et al., 2015.
Molecular Docking and Potentiometric Studies : El‐Bindary et al. (2015) explored the molecular docking and potentiometric studies of azo phenols, including derivatives of 2-(3-Aminophenyl)phenol. Their research helps in understanding the binding of these compounds to various receptors, which is significant in medicinal chemistry El‐Bindary et al., 2015.
Synthesis of Phenylthio Phenols : Xu et al. (2010) researched the synthesis of 2-(Phenylthio)phenols, indicating the versatility of phenolic compounds like 2-(3-Aminophenyl)phenol in synthesizing diverse chemical structures Xu et al., 2010.
Phenolic Acids in Pharmacology : Naveed et al. (2018) reviewed the pharmacological applications of phenolic acids, which could include the study of 2-(3-Aminophenyl)phenol, focusing on their roles as antioxidants and in various therapeutic applications Naveed et al., 2018.
Antimicrobial and Antidiabetic Activities : Rafique et al. (2022) investigated the antimicrobial and antidiabetic activities of 4-aminophenol derivatives, which could be related to the research on 2-(3-Aminophenyl)phenol. Their findings contribute to understanding the compound's potential in treating diseases Rafique et al., 2022.
Role in Abiotic Stress in Plants : Sharma et al. (2019) discussed the role of phenolic compounds in plants under abiotic stress, which can provide insights into the environmental and biological significance of compounds like 2-(3-Aminophenyl)phenol Sharma et al., 2019.
Organic Synthesis and Industrial Applications : Mao et al. (2020) focused on the synthesis of m-Aminophenol and related compounds, highlighting the importance of 2-(3-Aminophenyl)phenol in various industrial applications Mao et al., 2020.
Membrane Lipid Peroxidation Inhibition : Dinis et al. (1994) studied the action of phenolic compounds, including 2-(3-Aminophenyl)phenol derivatives, in inhibiting lipid peroxidation, which is relevant in understanding the compound's antioxidant properties Dinis et al., 1994.
Chemical Synthesis and Applications : Cimarelli et al. (2001) explored the synthesis of 2-Imidoylphenols, highlighting the use of 2-(3-Aminophenyl)phenol in chemical synthesis and its potential applications Cimarelli et al., 2001.
Safety And Hazards
Orientations Futures
The future directions of “2-(3-Aminophenyl)phenol” research could involve further exploration of its biological activity, particularly its antibacterial and antifungal properties . Additionally, its potential applications in the food industry, due to its interactions with proteins, could be another area of future research .
Propriétés
IUPAC Name |
2-(3-aminophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKKSSIREUNVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621457 | |
| Record name | 3'-Amino[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)phenol | |
CAS RN |
161887-01-0 | |
| Record name | 3'-Amino[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



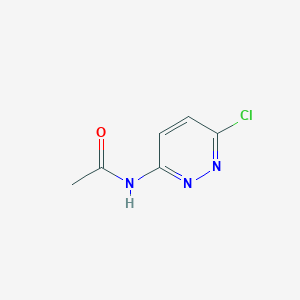
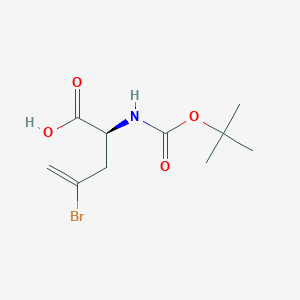

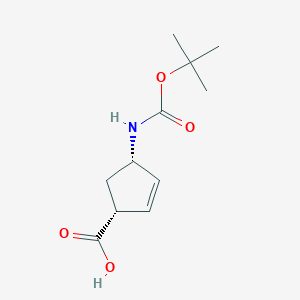
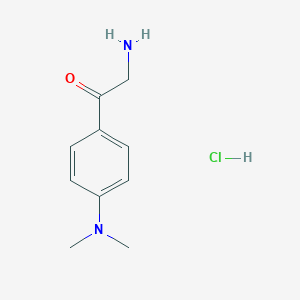

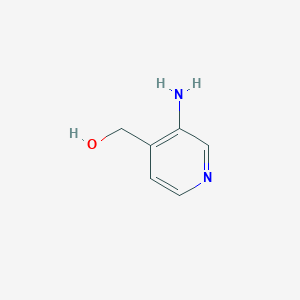
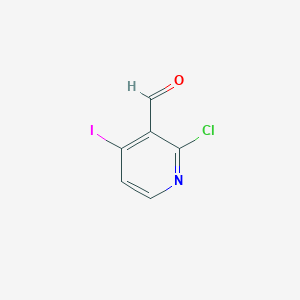

![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)
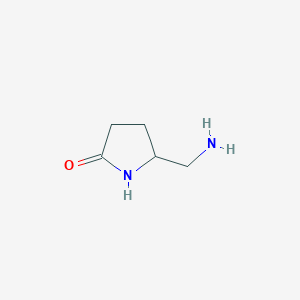
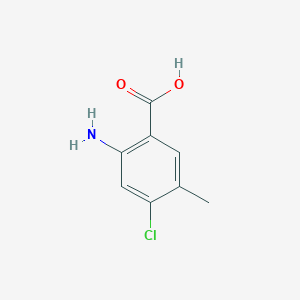
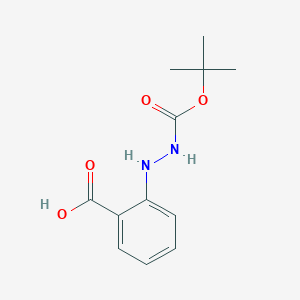
![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)